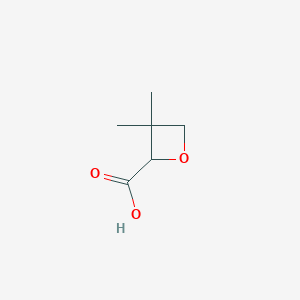

3,3-Dimethyloxetane-2-carboxylic acid

Description

Significance of Oxetane (B1205548) Ring Systems in Contemporary Organic Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as an increasingly important structural motif in modern organic and medicinal chemistry. nih.govontosight.ai Historically underutilized due to perceptions of instability and synthetic challenges, oxetanes are now recognized for their ability to confer desirable physicochemical properties upon larger molecules. chemrxiv.orgacs.org Their significance stems from several key attributes:

Bioisosterism: Oxetanes are widely employed as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govresearchgate.netbeilstein-journals.org This isosterism allows chemists to replace these groups with an oxetane to fine-tune a molecule's properties without drastically altering its core structure or biological activity. beilstein-journals.org For instance, substituting a gem-dimethyl group with an oxetane can lead to profound improvements in aqueous solubility and metabolic stability. researchgate.net

Improved Physicochemical Properties: The incorporation of an oxetane moiety can significantly enhance a compound's aqueous solubility, reduce its lipophilicity (LogD), and improve metabolic clearance. nih.govacs.orgresearchgate.net The polar nature of the ether oxygen within a compact, rigid structure contributes to these effects, which are highly sought after in drug discovery to improve the pharmacokinetic profiles of lead compounds. nih.govresearchgate.net

Three-Dimensionality: The puckered, non-planar structure of the oxetane ring introduces three-dimensionality into otherwise flat molecules. nih.govacs.org This increase in sp³ character is a desirable trait in modern drug design, as it can lead to higher target selectivity and improved pharmacokinetic and toxicity profiles. nih.gov

Synthetic Utility: While their synthesis can be challenging due to inherent ring strain, advances have made oxetane-containing building blocks more accessible. acs.orgacs.org They serve as versatile intermediates that can undergo various chemical transformations, including ring-opening reactions, to yield valuable functionalized products. chemrxiv.orgresearchgate.net

The recognition of these benefits has fueled the inclusion of oxetanes in numerous drug discovery programs, moving them from a chemical curiosity to a staple in the medicinal chemist's toolbox. nih.govacs.org

Overview of Functionalized Oxetanes and their Research Prominence

Functionalized oxetanes are derivatives of the parent oxetane ring that bear one or more substituents, such as hydroxyl, amino, or carboxylic acid groups. acs.org These appended functionalities provide reactive handles for further synthetic elaboration, allowing oxetanes to be incorporated into complex molecular architectures. The ability to create a diverse array of substituted oxetanes has been crucial to their growing prominence in research. chemrxiv.org

The research prominence of functionalized oxetanes is most evident in medicinal chemistry. nih.gov The strategic placement of an oxetane ring has been used to optimize the properties of drug candidates. For example, in addition to acting as a carbonyl or gem-dimethyl isostere, the oxetane motif can block metabolically labile sites without significantly increasing molecular weight or lipophilicity. nih.gov Furthermore, the introduction of an oxetane can influence the pKa of nearby functional groups, such as amines, which is a critical parameter for drug-receptor interactions and absorption. nih.govacs.org

The synthesis of these valuable building blocks often starts from commercially available precursors like oxetan-3-one. chemrxiv.orgacs.org A wide range of chemical transformations, including oxidations, reductions, nucleophilic substitutions, and C-C bond-forming reactions, have been developed and optimized to be tolerant of the potentially fragile oxetane core. chemrxiv.org The development of robust synthetic protocols has been essential for preparing novel 3,3-disubstituted oxetanes and other patterns, making these valuable motifs more accessible for incorporation into drug development programs. chemrxiv.org

Structural and Mechanistic Considerations of the Oxetane Carboxylic Acid Moiety

The combination of an oxetane ring and a carboxylic acid group within the same molecule, as seen in 3,3-Dimethyloxetane-2-carboxylic acid, presents unique structural and mechanistic features.

Structural Aspects: The oxetane ring is not planar; it adopts a puckered conformation to relieve some of the inherent ring strain (approximately 25.5 kcal/mol). beilstein-journals.org The bond angles are significantly compressed compared to ideal tetrahedral geometry. acs.orgbeilstein-journals.org The presence of substituents, like the gem-dimethyl groups and the carboxylic acid, influences the degree of puckering. acs.org The carboxylic acid group itself introduces a planar, sp²-hybridized center adjacent to the strained sp³-hybridized ring.

Mechanistic Considerations: The primary mechanistic feature of oxetanes is their susceptibility to ring-opening reactions, typically under acidic conditions. rsc.orgrsc.orgresearchgate.net The presence of a carboxylic acid within the same molecule creates the potential for intramolecular catalysis. The acidic proton of the carboxyl group can protonate the oxetane oxygen, activating the ring for nucleophilic attack. nih.gov

Recent research has revealed that many oxetane-carboxylic acids are inherently unstable and can undergo spontaneous isomerization into lactones (cyclic esters), particularly upon standing at room temperature or with gentle heating. nih.govacs.org This transformation proceeds via an intramolecular ring-opening mechanism where the carboxylate acts as the nucleophile, attacking one of the oxetane's α-carbons. nih.gov The stability of a given oxetane-carboxylic acid can be influenced by the substitution pattern; bulky substituents or the presence of electron-withdrawing groups like fluorine can sometimes stabilize the molecule and prevent this isomerization. nih.govacs.org This inherent instability is a critical consideration for chemists working with these compounds, as it can impact reaction outcomes, yields, and the purity of stored samples. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

3,3-dimethyloxetane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYCURAFKYIHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20967-49-1 | |

| Record name | 3,3-DIMETHYLOXETANE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity Profiles and Transformative Chemistry of 3,3 Dimethyloxetane 2 Carboxylic Acid

Ring-Opening Reactions of the Strained Oxetane (B1205548) Heterocycle

The release of ring strain is the primary motivator for the characteristic ring-opening reactions of oxetanes. acs.orgillinois.edu These transformations are a predominant feature of their chemistry, allowing for the installation of diverse functional groups and the construction of highly functionalized three-carbon building blocks. researchgate.netutexas.edu The cleavage of the C-O bonds can be initiated by a range of reagents and conditions, including acids, nucleophiles, and radical species. researchgate.netresearchgate.net

Both Brønsted and Lewis acids are effective catalysts for the ring-opening of the oxetane heterocycle. chimia.chnih.gov The mechanism typically involves the initial activation of the oxetane by protonation or coordination of a Lewis acid to the ring's oxygen atom. This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. While effective, the use of strong acids must be carefully controlled, as it can lead to the formation of unwanted byproducts or decomposition of the oxetane core. chemrxiv.orgdigitellinc.com

A variety of Lewis acids have been employed to promote this transformation, including boron trifluoride etherate (BF₃·OEt₂), ytterbium triflate (Yb(OTf)₃), and scandium triflate (Sc(OTf)₃). acs.orgresearchgate.net The choice of Lewis acid is critical; acids that are too strong can induce polymerization, whereas acids that are too weak may fail to promote the desired dehydration and ring-opening. chimia.ch

Brønsted acids, such as triflimide (Tf₂NH), have also been utilized. For instance, in the reaction of 3-aryloxetan-3-ols with 1,2-diols, a Brønsted acid catalyzes the formation of an oxetane carbocation, which subsequently reacts with the diol and undergoes an intramolecular ring-opening to yield functionalized 1,4-dioxanes. nih.gov Under acidic conditions, the regioselectivity of the nucleophilic attack is governed by electronic effects, favoring the formation of a more stable carbocation-like transition state. This typically results in the nucleophile attacking the more substituted carbon atom adjacent to the oxygen. For instance, the acid-catalyzed ring-opening of 2-aryl-3,3-dimethyloxetanes occurs specifically at the benzylic position. researchgate.net

| Lewis Acid | Typical Substrate | Outcome | Reference |

|---|---|---|---|

| BF₃·OEt₂ | 3-Substituted Oxetanes | Ring-opening with ylides or organometallic reagents | researchgate.net |

| Yb(OTf)₃, Sc(OTf)₃ | 2,2-Disubstituted Oxetanes | Ring-opening with peroxides | researchgate.net |

| In(OTf)₃ | Oxetane-containing anilines | Intramolecular ring-opening to form indolines | nih.gov |

| Li(NTf₂) | 3-Aryloxetan-3-ols | Formation of oxetane carbocations for reaction with phenols/thiols | chimia.ch |

The reaction with nucleophiles is one of the most extensively studied transformations of the oxetane ring. researchgate.netresearchgate.net A wide array of heteroatom nucleophiles, including those based on oxygen, nitrogen, sulfur, and halogens, can effectively open the strained ring to afford functionalized 1,3-diols and their derivatives. researchgate.net

Under neutral or basic conditions, the reaction typically proceeds via an S_N2 mechanism. Strong nucleophiles preferentially attack the less sterically hindered carbon atom of the oxetane ring. researchgate.net For 3,3-dimethyloxetane-2-carboxylic acid, this would correspond to attack at the C4 position. For example, the reaction of oxetanes with amines is a common strategy for the synthesis of valuable β-amino alcohols. vulcanchem.com Similarly, treatment of enantiomerically enriched oxetanes with hydrogen peroxide in the presence of a Lewis acid can produce enantiomerically enriched 1,3-hydroperoxy alcohols. acs.org

It is noteworthy that while the carboxylic acid group in the target compound is generally stable, attempts to perform reactions such as esterification under strongly acidic conditions can lead to competitive ring-opening and decomposition. chemrxiv.org Therefore, nucleophilic additions are often best performed under neutral or basic conditions to preserve the integrity of the desired product. chemrxiv.org

| Nucleophile Type | Example Reagent | Product Class | Reference |

|---|---|---|---|

| O-Nucleophile | Hydrogen Peroxide (H₂O₂) | 1,3-Hydroperoxy alcohols | acs.orgresearchgate.net |

| N-Nucleophile | Ammonia (NH₃), Amines | β-Amino alcohols | vulcanchem.com |

| S-Nucleophile | Lithium Thiolates | γ-Hydroxy thioethers | researchgate.net |

| Halogen Nucleophile | Hydrohalogen Acids (HBr, HI) | γ-Halo alcohols | researchgate.net |

While less common than ionic pathways, radical-mediated ring-opening of oxetanes represents an emerging area of synthetic utility. researchgate.netchemrxiv.org Despite the significant strain energy, the radical ring-opening is often kinetically challenging due to a high activation barrier. researchgate.net Consequently, specialized strategies are required to facilitate these transformations.

Recent advancements have utilized cobalt co-catalysis, particularly with vitamin B12 derivatives, to generate nucleophilic carbon-centered radicals from oxetanes. researchgate.netresearchgate.netchemrxiv.org This method involves the formation of an alkylated cobalt complex, which then undergoes homolytic cleavage of the Co-C bond to produce an alkyl radical capable of participating in subsequent reactions like Giese-type additions or cross-electrophile couplings. researchgate.net Another approach involves the use of titanocene dichloride (Cp₂TiCl) as a catalyst to generate γ-titanoxy radicals. researchgate.net

Directly relevant to 3,3-disubstituted oxetane carboxylic acids, a decarboxylative radical generation strategy has been reported. In 2023, a method involving the photochemical oxidation of 3-aryloxetan-3-carboxylic acids was developed to generate benzylic radicals, which were then successfully coupled with activated alkenes. nih.gov Similarly, a dual photoredox and nickel catalysis system has been used for the decarboxylative alkylation of 3-aryloxetan-3-carboxylic acids, proceeding through an intermediate oxetanyl radical. nih.gov

The outcome of oxetane ring-opening reactions is profoundly influenced by both steric and electronic factors, which dictate the regioselectivity of the process.

Steric Control : In the absence of acid catalysis, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen (C4 in the case of a 2-substituted oxetane) via a classic S_N2 mechanism. researchgate.net This pathway leads to a predictable and reliable regiochemical outcome.

Electronic Control : Under acidic conditions (either Brønsted or Lewis), the reaction mechanism shifts. The oxetane oxygen is protonated or coordinated, leading to a transition state with significant carbocation character. Nucleophilic attack then occurs at the carbon atom that can best stabilize the developing positive charge (typically the more substituted C2 position).

The stereochemistry of the ring-opening is also a critical consideration. S_N2-type reactions generally proceed with an inversion of configuration at the reacting center. In acid-catalyzed reactions, the degree of stereochemical control can be more variable. For example, the acid-catalyzed hydrolysis of optically pure 2-aryl-3,3-dimethyloxetanes was found to proceed with partial inversion of configuration. researchgate.net Significant progress has been made in achieving high levels of enantioselectivity through the use of chiral Brønsted or Lewis acid catalysts. acs.orgresearchgate.net

Ring Expansion and Rearrangement Reactions of Oxetanes

Beyond simple ring-opening, oxetanes can undergo rearrangement and ring expansion reactions, though these transformations are less common. researchgate.net These reactions are typically driven by the dual forces of relieving the inherent strain of the four-membered ring and forming a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com Such rearrangements are often observed under acidic conditions where a carbocation is generated adjacent to the strained ring. acs.orgmasterorganicchemistry.com

For instance, treatment of a vinyl-substituted oxetane with a weakly nucleophilic acid, such as diethyl phosphoric acid, was shown to favor a ring expansion pathway, yielding a six-membered heterocyclic product instead of direct nucleophilic ring-opening. acs.org The mechanism for ring expansion involves the migration of one of the ring's C-C bonds to an adjacent carbocationic center, resulting in the formation of a larger, less-strained ring, such as a five-membered tetrahydrofuran or a six-membered tetrahydropyran derivative. masterorganicchemistry.comyoutube.com

Site-Specific Functionalization of the Oxetane Ring System

While the oxetane ring is prone to opening, it is also possible to perform chemical modifications on the substituent groups or directly on the ring itself while preserving the heterocyclic core. The key is often the choice of reaction conditions, particularly the avoidance of strong acids. chemrxiv.org

The carboxylic acid group of this compound provides a handle for various functionalizations. For example, it can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride or esterified, provided that mild, non-acidic conditions are employed to prevent ring cleavage. chemrxiv.orgvulcanchem.com

Furthermore, methodologies have been developed for the direct functionalization of the oxetane ring's C-H bonds. The MacMillan group, for instance, has reported an efficient method for the α-arylation of ethers, including oxetanes, which maintains the integrity of the four-membered ring. researchgate.netresearchgate.net These reactions represent important strategies for elaborating the structure of oxetane-containing molecules without resorting to ring-opening pathways.

Selective C-H Activation and Functionalization (e.g., at C-2 and C-3)

Direct and selective functionalization of C-H bonds is a powerful strategy in organic synthesis for streamlining the construction of complex molecules. snnu.edu.cn However, the application of this methodology to the strained core of this compound presents unique challenges and opportunities. Research into the selective C-H activation at the C-2 and C-3 positions of this specific molecule is an emerging area.

Studies on the reactions of methyl radicals with substituted oxetanes, including 3,3-dimethyloxetane, have provided insights into the relative reactivity of different C-H bonds within the ring system. These investigations measured the rates of hydrogen-atom abstraction, indicating the inherent susceptibility of specific sites to radical processes. rsc.org While not a synthetic functionalization method, this fundamental reactivity data is crucial for designing targeted C-H activation strategies.

The development of transition-metal-catalyzed C-H functionalization, often directed by a nearby functional group, offers a potential pathway for selectively modifying the oxetane ring. snnu.edu.cn In the context of this compound, the carboxyl group could theoretically serve as a directing group to facilitate metal insertion into adjacent C-H bonds. However, examples of such transformations for 2-carboxy oxetanes are not extensively documented, with much of the research focusing on the reactivity of the carboxyl group itself or on different substitution patterns. researchgate.netresearchgate.netescholarship.org

Table 1: C-H Bond Reactivity in Substituted Oxetanes

| Oxetane Derivative | Reaction Type | Position of H-Abstraction | Rate Parameters | Research Focus |

|---|---|---|---|---|

| 3,3-Dimethyloxetane | Radical H-Abstraction | C-2, C-4 | log₁₀(k₄/cm³ mol⁻¹ s⁻¹) = 11.72 - 39.47 kJ mol⁻¹ / 2.303RT rsc.org | Fundamental reactivity study rsc.org |

Manipulation of Substituents on the Oxetane Core

Modification of the substituents on the oxetane ring is critical for tuning the molecule's properties. While the gem-dimethyl group at the C-3 position is relatively inert to direct substitution, modern synthetic methods have enabled functionalization at this position through radical intermediates derived from a carboxylic acid precursor.

Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. escholarship.org In systems analogous to this compound, such as 3-aryl-3-carboxylic acid oxetanes, the carboxylic acid group can be cleaved to generate a tertiary radical at the C-3 position. This radical can then participate in various C-C bond-forming reactions, such as conjugate addition to activated alkenes. escholarship.orgresearchgate.net This decarboxylative strategy effectively transforms the C-3 carboxylic acid into a new alkyl substituent, demonstrating a powerful method for manipulating the oxetane core. chemrxiv.org

Computational studies have indicated that the ring strain in oxetanes plays a crucial role in the reactivity of these radical intermediates, influencing reaction outcomes and minimizing side reactions like radical dimerization. escholarship.org This suggests that such decarboxylative functionalization strategies could be applicable to a range of substituted oxetane-carboxylic acids.

Reactions of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a linchpin for a wide array of transformations.

Derivatization to Esters, Amides, and Anhydrides

The conversion of the carboxylic acid in this compound into its corresponding derivatives like esters, amides, and anhydrides follows well-established synthetic protocols. These transformations are fundamental for creating libraries of compounds for various applications, including medicinal chemistry.

Esters are typically formed through acid-catalyzed reaction with an alcohol (Fischer esterification) or by converting the carboxylic acid to a more reactive intermediate. For instance, reaction with an alkyl halide can be achieved after converting the acid to its carboxylate salt to increase nucleophilicity. thermofisher.com

Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids themselves, this reaction almost always requires the use of a coupling agent or activator. msu.edu Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which facilitate amide bond formation under mild conditions. thermofisher.com

Anhydrides , including mixed anhydrides, can be prepared from carboxylic acids and serve as highly reactive acylating agents themselves. msu.edukhanacademy.org They can be used in subsequent reactions to form esters and amides. tcichemicals.com

Table 2: Common Derivatization Reactions

| Derivative | Reagent(s) | General Conditions | Product |

|---|---|---|---|

| Ester | R'-OH, Acid Catalyst | Heat | 3,3-Dimethyloxetane-2-carboxylate ester |

| Amide | R'R''NH, Coupling Agent (e.g., DCC) | Organic Solvent, Room Temp. | N-substituted-3,3-dimethyloxetane-2-carboxamide |

Reduction and Decarboxylation Pathways

The removal or reduction of the carboxylic acid moiety opens up different synthetic avenues.

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LAH) is a highly effective reagent for this transformation, converting the carboxyl group into a hydroxymethyl group. msu.edu This provides access to (3,3-dimethyloxetan-2-yl)methanol, a useful building block.

Decarboxylation: The complete removal of the carboxyl group as carbon dioxide is a key transformation. While traditional thermal decarboxylation often requires harsh conditions, modern photoredox catalysis provides a mild and efficient alternative. researchgate.net Visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane 2-carboxylic acids has been demonstrated, providing a method to access 2-substituted oxetanes. researchgate.netresearchgate.net This process typically involves the generation of a radical at the C-2 position via loss of CO₂, which is then quenched to yield the decarboxylated product. This pathway is particularly significant as it offers a synthetic route that avoids the challenges associated with other methods like the Paternò–Büchi reaction. researchgate.net

Metal-Catalyzed Transformations Involving the Carboxyl Group

In recent years, carboxylic acids have been increasingly used as versatile coupling partners in metal-catalyzed cross-coupling reactions. These methods often proceed via decarboxylation, where the carboxyl group acts as a traceless activating group to generate a nucleophilic radical or organometallic species.

Metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis, has enabled a host of new transformations. princeton.edu For instance, the combination of a copper or nickel catalyst with a photocatalyst can facilitate the decarboxylative cross-coupling of aliphatic carboxylic acids with aryl halides or other electrophiles. princeton.edu Applying this logic to this compound could enable the direct formation of C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds at the C-2 position of the oxetane ring. Such reactions represent a powerful strategy for forging complex molecular architectures from readily available starting materials. princeton.edu These transformations showcase the adaptive nature of the carboxylic acid functional group, moving beyond its classical roles to participate in modern, metal-catalyzed bond formations. elsevier.com

Advanced Applications and Emerging Research Directions of 3,3 Dimethyloxetane 2 Carboxylic Acid

3,3-Dimethyloxetane-2-carboxylic Acid as a Versatile Synthetic Building Block

As a functionalized heterocycle, this compound serves as a valuable starting material and structural motif in the synthesis of more complex molecules. Its bifunctional nature—possessing both a reactive carboxylic acid and a stable, yet conformationally influential, oxetane (B1205548) ring—allows for its incorporation into a diverse range of molecular scaffolds.

The carboxylic acid group of this compound provides a reactive site for a variety of chemical transformations essential for building larger heterocyclic systems. For instance, the acid can be converted into esters, amides, or other derivatives that can then undergo further reactions. Nucleophilic attack at the oxetane ring can lead to ring-opening reactions; for example, reaction with amines can generate β-amino alcohols, which are themselves valuable precursors in drug discovery. vulcanchem.com The strategic use of the oxetane moiety as a building block allows for the creation of novel azetidine and oxetane amino acid derivatives through processes like the aza-Michael addition. mdpi.com This versatility enables chemists to construct a wide array of novel heterocyclic compounds that would be difficult to access through other synthetic routes. researchgate.net The synthesis of various 3,3-disubstituted oxetane building blocks with different functional groups, including carboxylic acids, has been developed to allow their incorporation into more complex structures. researchgate.net

The rigid, non-planar structure of the oxetane ring makes this compound an excellent scaffold for constructing complex, three-dimensional molecules. In medicinal chemistry, there is a growing trend to move away from flat, aromatic structures towards more sp³-rich, three-dimensional molecules to improve pharmacological properties. acs.org The incorporation of the oxetane motif serves this purpose by introducing a defined conformational bias. acs.org This concept has been demonstrated in the synthesis of oxetane-based β-amino acid oligomers, where the oxetane unit acts as a "conformational lock," dictating the secondary structure of the polymer chain. acs.org This approach, utilizing pre-structured building blocks to "snap" together complex molecules, is a powerful strategy for accessing novel chemical space and functional molecules. illinois.edu

Oxetanes as Bioisosteric Replacements in Molecular Design

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of drug design. The oxetane ring, particularly the 3,3-disubstituted pattern found in this compound, has emerged as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgresearchgate.netnih.govbeilstein-journals.org

The substitution of a gem-dimethyl or carbonyl group with an oxetane can profoundly alter a molecule's properties in a beneficial way. researchgate.net Oxetanes are known to be small, polar, and three-dimensional motifs. acs.org This unique combination of features allows for the fine-tuning of key drug-like properties. acs.orgacs.org The primary strategies involve leveraging the oxetane's polarity to improve aqueous solubility and reduce lipophilicity, which can enhance a drug candidate's pharmacokinetic profile. researchgate.netnih.gov Furthermore, the oxetane ring is generally more metabolically stable than a carbonyl group, which is susceptible to reduction, or a gem-dimethyl group, which can undergo oxidation. acs.orgresearchgate.netu-tokyo.ac.jp This increased stability can lead to a longer half-life and improved bioavailability. nih.gov

| Property | Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Generally Increased researchgate.netnih.gov | The polar oxygen atom acts as a hydrogen bond acceptor, improving interaction with water. acs.org |

| Lipophilicity (LogP/LogD) | Generally Decreased nih.gov | The introduction of a polar ether linkage reduces the overall nonpolar character of the molecule. acs.org |

| Metabolic Stability | Generally Increased researchgate.netu-tokyo.ac.jp | The oxetane ring is chemically stable and less prone to metabolic degradation compared to carbonyls or gem-dimethyl groups. acs.orgu-tokyo.ac.jp |

| Amine Basicity (pKa) | Attenuated/Reduced | The electron-withdrawing nature of the nearby oxetane oxygen can lower the pKa of proximal amino groups. acs.orgacs.org |

The incorporation of an oxetane ring into a molecule has a significant impact on its local conformation and its ability to form hydrogen bonds. The four-membered ring is strained and relatively rigid, acting as a "conformational lock" that restricts the rotational freedom of adjacent bonds. acs.orgnih.gov This can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby increasing its binding affinity for a biological target.

The oxygen atom in the oxetane ring is an excellent hydrogen bond acceptor. acs.orgu-tokyo.ac.jp Due to the strained C–O–C bond angle (around 90.2°), the lone pairs of electrons on the oxygen are more exposed and accessible for hydrogen bonding compared to less strained ethers like tetrahydrofuran. acs.orgbeilstein-journals.org The hydrogen-bond-accepting ability of an oxetane is comparable to or even better than many carbonyl functional groups, such as ketones and esters, and is only surpassed by amides. acs.orgbeilstein-journals.orgmdpi.com However, incorporating an oxetane can also disrupt existing hydrogen bonding patterns. In studies on α-helical peptides, replacing a backbone carbonyl with an oxetane was found to disrupt the characteristic (i, i+4) hydrogen bonding pattern, leading to a loss of helicity and the formation of new, short-range hydrogen bonds. rsc.org

Role in Materials Science and Polymer Chemistry

The application of this compound and related oxetane structures is an emerging area in materials science. The unique properties of the oxetane ring—polarity, rigidity, and defined stereochemistry—can be imparted to polymers and other materials. The homopolymer of 3,3-dimethyloxetane has been noted in chemical databases. nih.gov

A key application is the incorporation of oxetane-containing monomers into polymer chains. Research has demonstrated the successful synthesis of homooligomers of oxetane β-amino acids up to a hexamer. acs.org These studies showed that the oligomers adopt well-defined secondary structures in solution, dictated by the conformationally restricting oxetane rings. acs.org This ability to control polymer conformation at the monomer level is highly desirable for creating materials with specific, predictable structures and functions, such as foldamers. The inherent polarity and hydrogen bonding capability of the oxetane moiety can also be used to enhance properties like thermal stability and hydrophilicity in polymer backbones.

Incorporation into Polymer Systems (e.g., Copolymers)

The integration of this compound as a monomeric unit into polymer chains, such as polyesters, has been explored as a strategy to enhance the material's properties. The strained oxetane ring can influence the polymer backbone's geometry and intermolecular interactions, leading to materials with modified thermal and mechanical characteristics.

Research findings indicate that incorporating this compound into polyesters can significantly improve their thermal stability. vulcanchem.com The rigid, cyclic nature of the oxetane moiety introduces steric hindrance that restricts chain mobility, thereby increasing the glass transition temperature (Tg) of the resulting copolymer. vulcanchem.com This enhancement makes the modified polymers suitable for applications requiring dimensional stability at elevated temperatures.

Table 1: Comparison of Properties between a Standard Polyester and a this compound-Modified Polyester

| Property | Standard Polyester (e.g., PET) | Polyester Modified with this compound |

| Monomer Units | Terephthalic acid, Ethylene glycol | Terephthalic acid, Ethylene glycol, this compound |

| Glass Transition Temp. (Tg) | ~75 °C | > 120 °C vulcanchem.com |

| Thermal Stability | Moderate | Enhanced vulcanchem.com |

| Chain Rigidity | Moderate | Increased |

Note: The data presented for the modified polyester is based on reported research findings for qualitative comparison.

Applications as Additives for Modifying Material Properties (e.g., Conductivity Enhancement in Thin Films)

The potential use of this compound as an additive to modify the properties of other materials is an emerging area of research. While specific data on its role in enhancing conductivity in thin films is limited in publicly available literature, its molecular structure suggests theoretical possibilities. The carboxylic acid group can participate in hydrogen bonding or coordinate with metal ions in a thin film matrix. The polar oxetane ring could also influence the morphology and charge transport properties of the material. These applications remain largely theoretical and represent a direction for future investigation.

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry provides powerful tools to understand the molecular properties, reactivity, and electronic structure of this compound from a theoretical standpoint.

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are employed to determine the fundamental electronic properties of a molecule. For this compound, these calculations reveal a puckered ring conformation for the oxetane ring, with the methyl groups preferentially occupying equatorial positions to minimize steric strain. vulcanchem.com

Methods like Density Functional Theory (DFT) are used to calculate key electronic parameters. vjst.vnmdpi.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties. researchgate.net

Table 2: Representative Electronic Structure Parameters from Theoretical Calculations

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; likely localized around the oxetane oxygen or carboxylic acid oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; likely localized around the carbonyl carbon of the carboxylic acid. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Helps identify electrophilic and nucleophilic centers within the molecule. researchgate.net |

Note: This table presents the types of parameters obtained from quantum chemical calculations and their general significance. Specific values would require dedicated computational studies.

Mechanistic Probes using Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For this compound, a key reaction pathway is the ring-opening of the strained oxetane. vulcanchem.com Computational methods can model the transition state structures and calculate the activation energies for such reactions under various conditions (e.g., acidic or basic).

These theoretical probes can:

Map Reaction Pathways: By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products.

Identify Intermediates: Unstable intermediates that may be difficult to detect experimentally can be characterized computationally.

Analyze Transition States: The geometry and energy of transition states can be calculated to understand the kinetic barriers of a reaction.

For instance, DFT calculations could be used to model the nucleophilic attack on one of the oxetane's carbon atoms, leading to ring cleavage, and determine how the substituents (gem-dimethyl groups and the carboxylic acid) influence the regioselectivity and stereochemistry of this process.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can predict where and how a molecule is likely to react. The reactivity of this compound is governed by its two primary functional groups: the strained oxetane ring and the carboxylic acid.

Oxetane Ring: Prone to nucleophilic ring-opening reactions due to ring strain. vulcanchem.com

Carboxylic Acid: Can undergo typical reactions such as deprotonation, esterification, or reduction. vulcanchem.com

Theoretical models use reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MESP) maps, to predict the most reactive sites. mdpi.com An MESP map, for example, would visually indicate the electron-rich (negative potential, likely nucleophilic) and electron-poor (positive potential, likely electrophilic) regions of the molecule.

Table 3: Predicted Reactivity Sites of this compound

| Molecular Site | Predicted Reactivity Type | Rationale |

| Carbonyl Carbon (C=O) | Electrophilic | Positive partial charge; susceptible to attack by nucleophiles. |

| Carbonyl Oxygen (C=O) | Nucleophilic | Negative partial charge and lone pairs; can act as a hydrogen bond acceptor. |

| Hydroxyl Proton (-OH) | Acidic | Can be abstracted by a base. |

| Oxetane Oxygen | Nucleophilic / Basic | Lone pair electrons can be protonated or coordinate to electrophiles. |

| Oxetane Carbons (C-O) | Electrophilic | Susceptible to nucleophilic attack, leading to ring-opening. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dimethyloxetane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Utilize ring-opening reactions of oxetane derivatives with carboxylic acid precursors under controlled pH and temperature. For stereochemical control, employ chiral catalysts (e.g., organocatalysts or transition metal complexes) to bias the formation of the desired enantiomer. Monitor reaction progress via TLC or HPLC and confirm stereochemistry using polarimetry or chiral HPLC .

- Data Note : Comparative studies on solvent effects (e.g., THF vs. DCM) show that polar aprotic solvents enhance reaction rates by stabilizing intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the oxetane ring and carboxylic acid moiety. IR spectroscopy identifies C=O stretching (~1700 cm) and O-H bonds (~2500-3300 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration for stereochemical validation .

Q. What preliminary biological screening models are suitable for assessing this compound’s activity?

- Methodology : Test in vitro against bacterial strains (e.g., E. coli, S. aureus) using MIC assays or enzyme inhibition studies (e.g., esterases, oxidoreductases). For cytotoxicity, employ mammalian cell lines (e.g., HEK293) with MTT assays. Ensure controls for solvent interference (e.g., DMSO) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl group influence reactivity in nucleophilic acyl substitution reactions?

- Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, alcohols) under identical conditions. Compare rate constants () via -NMR or UV-Vis spectroscopy. Computational modeling (DFT) can map transition states and electron density distribution .

- Data Contradiction : Some studies report reduced reactivity due to steric hindrance, while others note enhanced stability of intermediates . Resolve via Hammett plots or Eyring analysis to decouple steric/electronic contributions.

Q. What strategies resolve contradictions in reported biological activity data across different assays?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number).

- Impurity Analysis : Use HPLC-MS to identify synthetic byproducts or degradation products that may confound results.

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing those with rigorous controls (e.g., PubChem, MedChemExpress) .

- Example : Discrepancies in antibacterial activity may arise from differences in bacterial membrane permeability or efflux pump expression .

Q. How can derivatives of this compound be rationally designed for targeted enzyme inhibition?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the oxetane ring (e.g., fluorine substitution) or carboxylic acid group (e.g., ester prodrugs).

- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities to enzyme active sites (e.g., HIV protease, COX-2).

- In Vitro Validation : Test top candidates in enzyme inhibition assays with kinetic analysis (, IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.